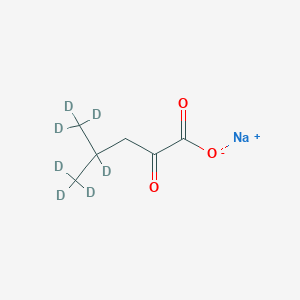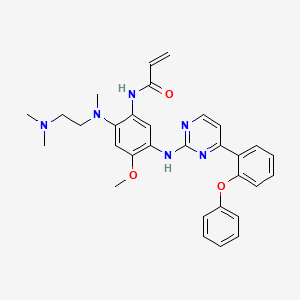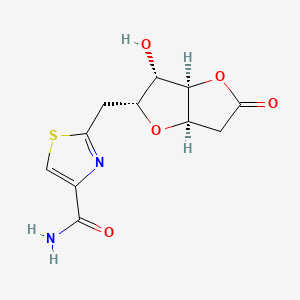
Antiproliferative against-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiproliferative against-4 is a compound known for its significant antiproliferative activity against various cancer cell lines. This compound has garnered attention in the field of medicinal chemistry due to its potential as an anticancer agent. It exhibits the ability to inhibit the growth and proliferation of cancer cells, making it a promising candidate for further research and development in cancer therapy.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative against-4 typically involves multiple steps, including the formation of key intermediates and the final product. One common synthetic route involves the reaction of 4-azido-quinolin-2(1H)-ones with active methylene compounds such as pentane-2,4-dione and 1,3-diphenylpropane-1,3-dione in the presence of potassium carbonate. This reaction yields 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Antiproliferative against-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives with potential biological activities.
Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s antiproliferative properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various quinoline and triazole derivatives, which are evaluated for their antiproliferative activities .
Wissenschaftliche Forschungsanwendungen
Antiproliferative against-4 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of novel anticancer agents.
Biology: It is studied for its effects on cancer cell lines, including its ability to induce apoptosis and inhibit cell proliferation.
Medicine: this compound is explored as a potential therapeutic agent for the treatment of various cancers.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in drug discovery research
Wirkmechanismus
The mechanism of action of Antiproliferative against-4 involves its binding to specific molecular targets within cancer cells. The compound interacts with nuclear DNA, leading to the formation of DNA lesions that inhibit transcription and induce apoptosis. This process involves the activation of caspase-3, 8, and Bax, as well as the down-regulation of the anti-apoptotic protein Bcl2 .
Vergleich Mit ähnlichen Verbindungen
Quinazoline Derivatives: These compounds, such as gefitinib and afatinib, also exhibit antiproliferative activities against cancer cells.
Diphenyltin Hydroxybenzoates: These compounds have shown antiproliferative activity against various cancer cell lines.
Uniqueness: Antiproliferative against-4 is unique due to its specific interaction with DNA and its ability to induce apoptosis through multiple pathways. Its structure allows for modifications that can enhance its antiproliferative properties, making it a versatile compound for anticancer research.
Eigenschaften
Molekularformel |
C11H12N2O5S |
|---|---|
Molekulargewicht |
284.29 g/mol |
IUPAC-Name |
2-[[(2R,3S,3aR,6aR)-3-hydroxy-5-oxo-3,3a,6,6a-tetrahydro-2H-furo[3,2-b]furan-2-yl]methyl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C11H12N2O5S/c12-11(16)4-3-19-7(13-4)1-5-9(15)10-6(17-5)2-8(14)18-10/h3,5-6,9-10,15H,1-2H2,(H2,12,16)/t5-,6-,9+,10+/m1/s1 |
InChI-Schlüssel |
IZUSSYJSLYOTND-ZHYWTAKUSA-N |
Isomerische SMILES |
C1[C@@H]2[C@@H]([C@H]([C@H](O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
Kanonische SMILES |
C1C2C(C(C(O2)CC3=NC(=CS3)C(=O)N)O)OC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


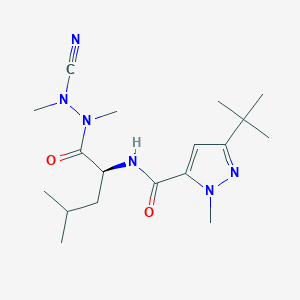
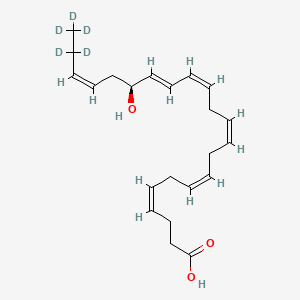
![4-[6-fluoro-2-[(4-methoxyphenyl)methyl]-1H-benzimidazol-5-yl]morpholine](/img/structure/B12413618.png)
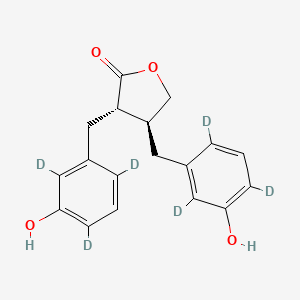
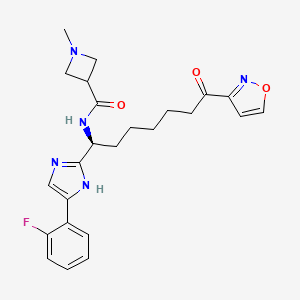
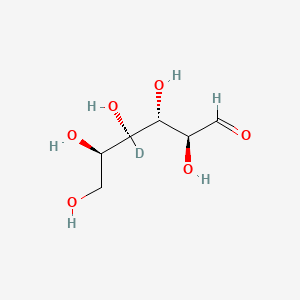
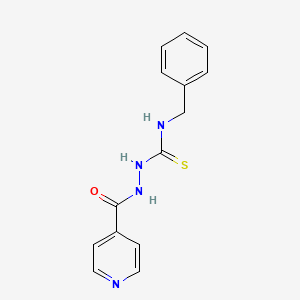
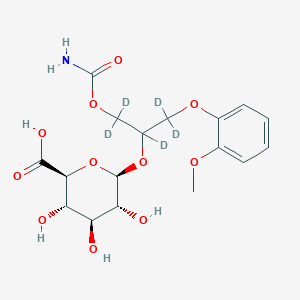
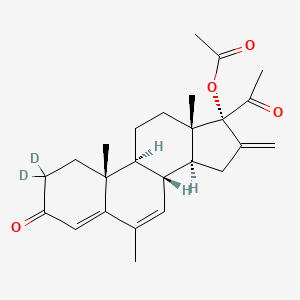
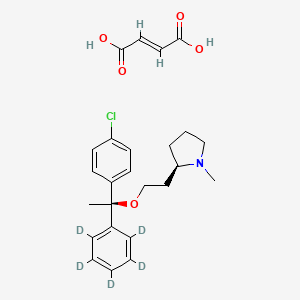
![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)

